



Application Notes: (R)-sSPhos-Palladium Catalyzed Asymmetric Allylic Alkylation

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Compound of Interest		
Compound Name:	(R)-Nolpitantium	
Cat. No.:	B1217346	Get Quote

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental and versatile transformation in modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. The (R)-sSPhos ligand, a commercially available, air-stable, and highly effective monophosphine, has emerged as a state-of-the-art ligand for this purpose. When utilized as its tetrabutylammonium salt, (R)-sSPhos, in conjunction with a palladium precursor, forms a highly active and enantioselective catalyst for the reaction of various nucleophiles with allylic electrophiles.

A notable feature of the sSPhos ligand is that the high degree of enantioselectivity is primarily driven by the steric bulk around the sulfonate group, which creates a well-defined chiral pocket around the palladium center. This mechanism of stereoinduction offers a valuable alternative to ligands that rely on attractive non-covalent interactions.

Reaction Principle

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of a Pd(0)-ligand complex to an allylic electrophile (e.g., an allylic carbonate or acetate) to form a π -allyl palladium(II) intermediate. The chiral sSPhos ligand dictates the spatial orientation of the π -allyl group. Subsequent outer-sphere attack by a soft nucleophile, directed by the chiral ligand, occurs at one of the two enantiotopic termini of the π -allyl complex. Reductive elimination then regenerates the Pd(0) catalyst and yields the enantioenriched product.



Data Presentation

The following table summarizes the performance of the Pd/(R)-sSPhos catalyst system in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with various nucleophiles.

Entry	Nucleophile	Product	Yield (%)	ee (%)
1	Dimethyl malonate	3a	91	84
2	Diethyl malonate	3b	95	90
3	Dibenzyl malonate	3c	92	78
4	Di-tert-butyl malonate	3d	85	88

Experimental Protocols

General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation:

Materials:

- Palladium(II) acetate (Pd(OAc)₂)
- (R)-sSPhos tetrabutylammonium salt
- 1,3-Diphenylallyl acetate (or other suitable allylic electrophile)
- Nucleophile (e.g., dimethyl malonate)
- Base (e.g., cesium carbonate, Cs₂CO₃)
- Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)
- Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)

Protocol:



- Catalyst Pre-formation (Optional but Recommended):
 - In a glovebox or under an inert atmosphere, to a clean, dry vial, add Pd(OAc)₂ (1 mol%) and (R)-sSPhos tetrabutylammonium salt (2 mol%).
 - Add a small amount of anhydrous, degassed THF and stir the mixture for 15-30 minutes at room temperature. The formation of a catalytically active Pd(0) species is often indicated by a color change.

Reaction Setup:

- To a separate, dry Schlenk flask equipped with a magnetic stir bar, add the allylic electrophile (1.0 equiv) and the nucleophile (1.2 equiv).
- Add the base (e.g., Cs₂CO₃, 1.5 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add anhydrous, degassed THF via syringe to achieve the desired concentration (typically 0.1 M).

Initiation of the Reaction:

- Transfer the pre-formed catalyst solution to the reaction flask via syringe.
- Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

· Work-up and Purification:

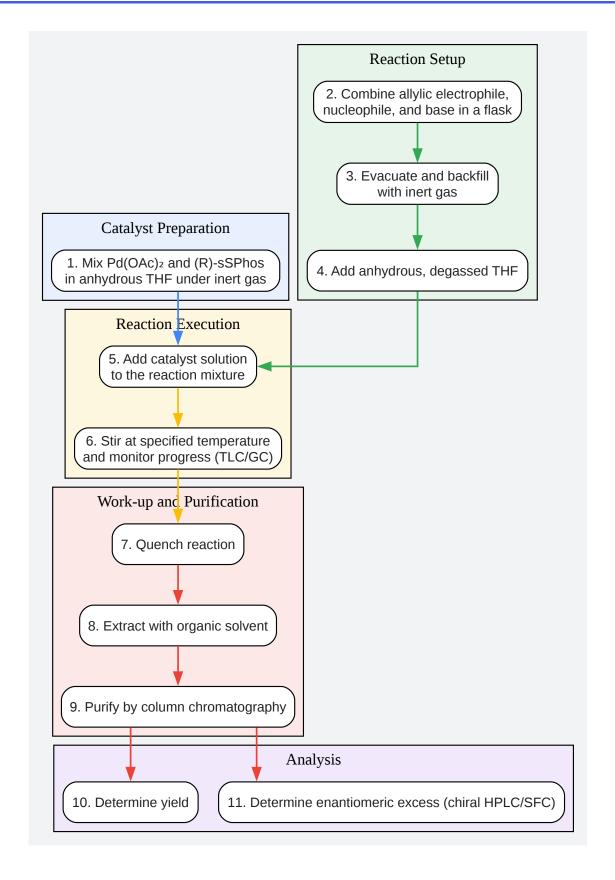
- Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane)
 three times.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
- Characterization:
 - Determine the yield of the purified product.
 - Determine the enantiomeric excess (ee) by chiral High-Performance Liquid
 Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Visualizations

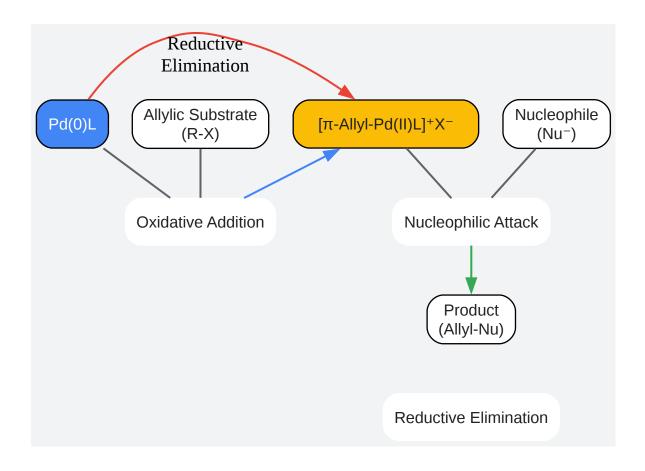




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Caption: Experimental workflow for Pd/(R)-sSPhos catalyzed asymmetric allylic alkylation.





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Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

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